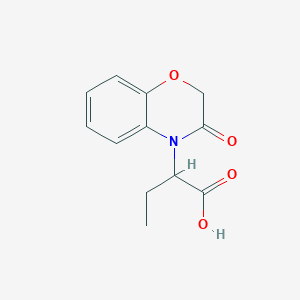

2-(3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)butanoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(3-oxo-1,4-benzoxazin-4-yl)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO4/c1-2-8(12(15)16)13-9-5-3-4-6-10(9)17-7-11(13)14/h3-6,8H,2,7H2,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKHFPPQOFJMSST-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)O)N1C(=O)COC2=CC=CC=C21 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601194636 | |

| Record name | α-Ethyl-2,3-dihydro-3-oxo-4H-1,4-benzoxazine-4-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601194636 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

899710-23-7 | |

| Record name | α-Ethyl-2,3-dihydro-3-oxo-4H-1,4-benzoxazine-4-acetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=899710-23-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | α-Ethyl-2,3-dihydro-3-oxo-4H-1,4-benzoxazine-4-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601194636 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2-(3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)butanoic acid structure elucidation

An In-depth Technical Guide to the Structure Elucidation of 2-(3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)butanoic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,4-benzoxazine-3-one scaffold is a core structure in a variety of compounds with significant biological activities, including anti-inflammatory, antibacterial, and antifungal properties.[1] The specific molecule, this compound, is a derivative of this important heterocyclic system. Its chemical structure, consisting of a bicyclic benzoxazinone core linked to a butanoic acid moiety via a nitrogen atom, suggests potential for diverse biological interactions. Accurate and unambiguous structure elucidation is a cornerstone of chemical research and drug development, ensuring the identity and purity of a compound, which is critical for interpreting its biological activity and for regulatory purposes.

This guide provides a comprehensive overview of the analytical methodologies and thought processes involved in the structural confirmation of this compound. It is intended to serve as a practical resource for researchers, demonstrating how a combination of modern spectroscopic techniques can be synergistically applied to deduce the molecular architecture of a novel organic compound. The principles and protocols described herein are broadly applicable to the structural analysis of other small organic molecules.

Molecular Formula and Degree of Unsaturation

The first step in elucidating the structure of an unknown compound is to determine its molecular formula. High-resolution mass spectrometry (HRMS) is the most powerful technique for this purpose, as it can measure the mass-to-charge ratio (m/z) of an ion with very high precision (typically to four or five decimal places). This allows for the calculation of a unique elemental composition.

For this compound, the molecular formula is C12H13NO4.[2] The expected monoisotopic mass would be calculated and compared with the experimentally determined mass from HRMS.

Once the molecular formula is established, the degree of unsaturation (also known as the index of hydrogen deficiency) can be calculated. This value indicates the total number of rings and/or multiple bonds in the molecule. The formula for calculating the degree of unsaturation is:

Degree of Unsaturation = C - (H/2) - (X/2) + (N/2) + 1

Where:

-

C = number of carbon atoms

-

H = number of hydrogen atoms

-

X = number of halogen atoms

-

N = number of nitrogen atoms

For C12H13NO4: Degree of Unsaturation = 12 - (13/2) + (1/2) + 1 = 12 - 6.5 + 0.5 + 1 = 7

A degree of unsaturation of 7 suggests the presence of a combination of rings and double bonds. In the proposed structure, this is accounted for by the benzene ring (4 degrees), the carbonyl group of the amide (1 degree), the carbonyl group of the carboxylic acid (1 degree), and the heterocyclic ring (1 degree).

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, and these absorptions are recorded as bands in the IR spectrum.

Based on the structure of this compound, the following characteristic absorption bands are expected:

| Functional Group | Expected Absorption Range (cm⁻¹) | Description |

| Carboxylic Acid O-H | 3300-2500 (broad) | The broadness is due to hydrogen bonding. |

| Aromatic C-H | 3100-3000 | Stretching vibration. |

| Aliphatic C-H | 3000-2850 | Stretching vibration of the butanoic acid chain. |

| Carboxylic Acid C=O | 1725-1700 | Stretching vibration. |

| Amide C=O (Lactam) | 1690-1650 | Stretching vibration. |

| Aromatic C=C | 1600-1450 | Ring stretching vibrations. |

| C-O (Ether) | 1260-1000 | Asymmetric and symmetric C-O-C stretching.[3] |

| C-N | 1250-1020 | Stretching vibration. |

Experimental Protocol for Attenuated Total Reflectance (ATR)-IR Spectroscopy

-

Sample Preparation: Place a small amount (a few milligrams) of the solid sample directly onto the ATR crystal.

-

Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Record the spectrum, typically over the range of 4000-400 cm⁻¹.

-

Background Correction: A background spectrum of the clean ATR crystal should be recorded prior to sample analysis and subtracted from the sample spectrum.

-

Data Analysis: Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which helps in deducing its structure.[4] Electron ionization (EI) or electrospray ionization (ESI) are common ionization techniques. For this molecule, ESI would be a suitable soft ionization method, likely showing a prominent protonated molecular ion [M+H]⁺ or a deprotonated molecular ion [M-H]⁻.

Predicted Fragmentation Pattern (ESI-)

In negative ion mode ESI, the deprotonated molecule [M-H]⁻ at m/z 234.08 would be expected. Subsequent fragmentation could proceed as follows:

-

Loss of CO₂ (44 Da): A common fragmentation for carboxylic acids, leading to a fragment at m/z 190.09.

-

Cleavage of the butanoic acid side chain: Fragmentation at the C-N bond can lead to several characteristic ions.

-

Ring Opening: The benzoxazinone ring can undergo cleavage to produce smaller fragments.

A plausible fragmentation pathway is illustrated in the following diagram:

Caption: Plausible fragmentation pathway in ESI-MS.

Experimental Protocol for LC-MS (ESI)

-

Sample Preparation: Dissolve a small amount of the compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL. Further dilute to the low µg/mL or ng/mL range.

-

Chromatographic Separation: Inject the sample into a liquid chromatograph (LC) to separate it from any impurities. A C18 column is commonly used for reverse-phase chromatography.

-

Ionization: The eluent from the LC is introduced into the ESI source of the mass spectrometer.

-

Mass Analysis: The mass analyzer (e.g., Time-of-Flight or Orbitrap for HRMS) separates the ions based on their m/z ratio.

-

Data Acquisition: Acquire both full scan MS spectra (to identify the molecular ion) and tandem MS (MS/MS) spectra (to induce and analyze fragmentation).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the elucidation of the detailed structure of organic molecules in solution.[5][6] A combination of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments allows for the unambiguous assignment of all proton and carbon signals and the determination of the connectivity of the atoms.

¹H NMR Spectroscopy (Predicted)

The ¹H NMR spectrum will show signals for each chemically non-equivalent proton in the molecule. The chemical shift (δ) indicates the electronic environment of the proton, the integration gives the relative number of protons, and the multiplicity (splitting pattern) provides information about the number of neighboring protons.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |

| H-a (CH₃) | ~ 0.9 | Triplet | 3H | Aliphatic methyl group coupled to a methylene group. |

| H-b (CH₂) | ~ 1.8-2.0 | Sextet | 2H | Methylene group coupled to a methyl and a methine group. |

| H-c (CH) | ~ 4.5-4.7 | Triplet | 1H | Methine proton alpha to the nitrogen and the carboxylic acid group. |

| H-d (CH₂) | ~ 4.7 | Singlet | 2H | Methylene protons of the oxazinone ring, likely a singlet due to no adjacent protons. |

| H-e, f, g, h (Aromatic) | ~ 7.0-7.5 | Multiplet | 4H | Protons on the benzene ring. |

| H-i (COOH) | > 10 | Broad Singlet | 1H | Acidic proton of the carboxylic acid group. |

¹³C NMR Spectroscopy (Predicted)

The ¹³C NMR spectrum will show a signal for each chemically non-equivalent carbon atom.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |

| C-1 (CH₃) | ~ 10-15 | Aliphatic methyl carbon. |

| C-2 (CH₂) | ~ 25-30 | Aliphatic methylene carbon. |

| C-3 (CH) | ~ 55-60 | Methine carbon attached to nitrogen. |

| C-4 (CH₂) | ~ 65-70 | Methylene carbon in the oxazinone ring, adjacent to oxygen. |

| C-5, 6, 7, 8 (Aromatic CH) | ~ 115-130 | Aromatic methine carbons. |

| C-9, 10 (Aromatic C) | ~ 130-150 | Quaternary aromatic carbons. |

| C-11 (Amide C=O) | ~ 165-170 | Carbonyl carbon of the lactam. |

| C-12 (Carboxylic Acid C=O) | ~ 175-180 | Carbonyl carbon of the carboxylic acid. |

2D NMR Spectroscopy

-

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other (typically on adjacent carbons). Expected key correlations:

-

H-a (CH₃) with H-b (CH₂)

-

H-b (CH₂) with H-c (CH)

-

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment shows correlations between protons and the carbon atoms they are directly attached to. It allows for the unambiguous assignment of carbon signals based on their attached proton signals.

-

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. It is crucial for establishing the connectivity between different parts of the molecule. Expected key correlations:

-

H-c (CH) to C-11 (Amide C=O) and C-12 (Carboxylic Acid C=O), confirming the attachment of the butanoic acid chain to the nitrogen.

-

H-d (CH₂) to C-10 (Aromatic C) and C-11 (Amide C=O), confirming the structure of the oxazinone ring.

-

Aromatic protons to their neighboring carbons and the quaternary carbons of the benzene ring.

-

Experimental Protocol for NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

-

¹H NMR Acquisition: Acquire a standard ¹H NMR spectrum.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum.

-

2D NMR Acquisition: Acquire COSY, HSQC, and HMBC spectra using standard pulse programs.

-

Data Processing and Analysis: Process the spectra (Fourier transformation, phase correction, and baseline correction) and analyze the correlations to assemble the molecular structure.

Integrated Structure Elucidation Workflow

The data from each spectroscopic technique are complementary and should be used in concert to build a complete and accurate picture of the molecular structure. The overall workflow can be visualized as follows:

Caption: Integrated workflow for structure elucidation.

Conclusion

The structure elucidation of this compound is a systematic process that relies on the integration of data from multiple analytical techniques. By combining the information from mass spectrometry, infrared spectroscopy, and a suite of one- and two-dimensional NMR experiments, a complete and unambiguous structural assignment can be achieved. This in-depth guide provides a framework for researchers to approach the structural characterization of novel organic molecules, emphasizing the importance of a logical workflow and the synergistic use of modern spectroscopic methods to ensure scientific rigor and accuracy.

References

- Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. (n.d.). National Institutes of Health.

-

Sharaf El-Din, H. A., et al. (2021). 3,4-Dihydro-2H-1,3-benzoxazines and their oxo-derivatives - Chemistry and bioactivities. Journal of the Serbian Chemical Society. Retrieved January 23, 2026, from [Link]

- Ismail, M. M. F., et al. (2013). Chemistry of 4H-3,1-Benzoxazin-4-ones. International Journal of Organic Chemistry.

-

Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. (2015). ResearchGate. Retrieved January 23, 2026, from [Link]

-

Fourier transform infrared spectra of benzoxazine monomers. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]

-

1H and 13C NMR spectral studies of some 4H-3,1-benzoxazin-4-ones and their 2-acylaminobenzoic acid precursors. (1987). Magnetic Resonance in Chemistry. Retrieved January 23, 2026, from [Link]

-

2-(3-Oxo-3,4-dihydro-2H-1,4-benzothiazin-4-yl)acetic acid monohydrate. (2009). Acta Crystallographica Section E: Structure Reports Online. Retrieved January 23, 2026, from [Link]

-

Synthesis and In Silico Analysis of New Polyheterocyclic Molecules Derived from[5][7]-Benzoxazin-3-one and Their Inhibitory Effect against Pancreatic α-Amylase and Intestinal α-Glucosidase. (2024). Molecules. Retrieved January 23, 2026, from [Link]

-

Advances in structure elucidation of small molecules using mass spectrometry. (2018). Journal of the Indian Institute of Science. Retrieved January 23, 2026, from [Link]

-

H-1 and C-13 NMR spectral studies of some 4H-3,1-benzoxazin-4-ones and their 2-acylaminobenzoic acid precursors. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]

-

This compound. (n.d.). ChemBK. Retrieved January 23, 2026, from [Link]

-

1H and 13C NMR Spectra of Substituted Benzoic Acids. (n.d.). The Royal Society of Chemistry. Retrieved January 23, 2026, from [Link]

-

1,4 Benzoxazine Derivatives: Synthesis, In-Silico Studies And Antimicrobial Evaluation. (2024). Journal of Pharmaceutical Negative Results. Retrieved January 23, 2026, from [Link]

-

Srilatha, K. (2016). Structural elucidation of small organic molecules by 1d-solution NMR Spectroscopy. Journal of Chemical and Pharmaceutical Sciences. Retrieved January 23, 2026, from [Link]

-

FT-IR spectra of (a) F-Bz and (b) S-Bz benzoxazine monomers. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]

-

The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remark. (2023). Preprints.org. Retrieved January 23, 2026, from [Link]

-

4-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)butanoic acid. (n.d.). PubChem. Retrieved January 23, 2026, from [Link]

-

2-(3-Oxo-3,4-dihydro-2H-1,4-benzothiazin-4-yl)acetic acid monohydrate. (2009). ResearchGate. Retrieved January 23, 2026, from [Link]

-

Structure Elucidation of Small Molecules. (n.d.). Fiehn Lab. Retrieved January 23, 2026, from [Link]

-

Methods for the Elucidation of the Structure of Organic Compounds. (n.d.). MIT OpenCourseWare. Retrieved January 23, 2026, from [Link]

-

4-(3-Oxo-2,3-dihydro-1,2-benzothiazol-2-yl)butanoic acid. (n.d.). PubChem. Retrieved January 23, 2026, from [Link]

-

Search Results - BJOC. (n.d.). Beilstein Journals. Retrieved January 23, 2026, from [Link]

-

Synthesis, Biological activity and Mass Spectral Fragmentation Patterns of some New Fused Phthalazine-1,4-dione Derivatives. (2009). RACO. Retrieved January 23, 2026, from [Link]

-

Mass Spectrometry: Fragmentation. (n.d.). Retrieved January 23, 2026, from [Link]

-

Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. (2013). International Journal of Organic Chemistry. Retrieved January 23, 2026, from [Link]

-

UHPLC-QTOF-MS/MS fragmentation pattern in ESI negative ionization mode for three benzoxazinones. (n.d.). MPG.PuRe. Retrieved January 23, 2026, from [Link]

-

4-Benzoyl-2-(4-bromophenyl)-1-(4-methoxyphenyl)-1,2-dihydropyrimidino[4,3-c][5][7]benzoxazine-3,5-dione. (2023). MDPI. Retrieved January 23, 2026, from [Link]

Sources

- 1. ijpsjournal.com [ijpsjournal.com]

- 2. chembk.com [chembk.com]

- 3. researchgate.net [researchgate.net]

- 4. Advances in structure elucidation of small molecules using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Fiehn Lab - Structure Elucidation [fiehnlab.ucdavis.edu]

- 7. Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance - PMC [pmc.ncbi.nlm.nih.gov]

13C NMR analysis of 2-(3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)butanoic acid

An In-Depth Technical Guide to the ¹³C NMR Analysis of 2-(3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)butanoic acid

Abstract: This technical guide provides a comprehensive framework for the ¹³C Nuclear Magnetic Resonance (NMR) analysis of this compound, a molecule of interest in medicinal chemistry and drug development. The benzoxazinone scaffold is a privileged structure found in numerous biologically active compounds.[1][2] Therefore, unambiguous structural characterization is paramount. This document offers a detailed exploration of the theoretical principles, predictive analysis of chemical shifts, a robust experimental protocol, and data interpretation strategies. It is intended for researchers, scientists, and drug development professionals who require a practical and scientifically grounded approach to the structural elucidation of complex heterocyclic compounds.

Introduction to the Structural Challenge

The molecule this compound presents a unique structural elucidation challenge due to its combination of a rigid aromatic heterocyclic system and a flexible, chiral aliphatic side chain. ¹³C NMR spectroscopy is an indispensable tool for confirming the molecular skeleton, verifying the successful synthesis, and ensuring the purity of such compounds.

The core objective of this guide is to move beyond a simple recitation of data. We will dissect the causality behind the expected spectral features, explain the rationale for specific experimental choices, and provide a self-validating workflow that ensures confidence in the final structural assignment. This approach is critical in regulated environments such as drug development, where data integrity and reproducibility are non-negotiable.

Foundational Principles: Decoding the ¹³C Spectrum

¹³C NMR spectroscopy measures the resonance of the ¹³C isotope in a magnetic field. The precise resonance frequency, or "chemical shift" (δ), of each carbon nucleus is highly sensitive to its local electronic environment, providing a unique fingerprint of the molecule's carbon framework.[3]

Key factors influencing the chemical shift include:

-

Hybridization: Carbons in different hybridization states (sp³, sp², sp) resonate in distinct regions of the spectrum. For our target molecule, we anticipate signals in the aromatic (sp²), carbonyl (sp²), and aliphatic (sp³) regions.[4]

-

Electronegativity: Electronegative atoms like oxygen and nitrogen withdraw electron density from adjacent carbons, "deshielding" the nucleus and shifting its signal to a higher frequency (downfield).[3] The influence of the oxygen and nitrogen atoms in the benzoxazinone ring and the carboxylic acid moiety will be a dominant factor in the spectrum.

-

Advanced Spectral Editing: DEPT: Standard broadband-decoupled ¹³C NMR spectra show all unique carbons as singlets.[5] To differentiate between methine (CH), methylene (CH₂), and methyl (CH₃) groups, a technique called Distortionless Enhancement by Polarization Transfer (DEPT) is employed.[6][7][8] A DEPT experiment is typically run in two phases:

Predictive Analysis and Spectral Assignment

A proactive analysis of the expected chemical shifts is crucial for an efficient and accurate interpretation of the experimental data. The structure of this compound contains 12 unique carbon environments.

Caption: Structure of this compound with carbon numbering.

Based on established chemical shift data for benzoxazinones, butanoic acid, and related heterocyclic systems, we can predict the approximate chemical shifts (δ) for each carbon.[9][10][11][12]

| Carbon Number | Predicted δ (ppm) | Carbon Type | Rationale & Justification |

| C3 | 164 - 168 | Quaternary (C=O) | Lactam carbonyl, deshielded by adjacent N and aromatic system. |

| C1' | 172 - 178 | Quaternary (C=O) | Carboxylic acid carbonyl, typically the most downfield signal.[9][12] |

| C8a | 140 - 144 | Quaternary | Aromatic carbon attached to electronegative oxygen, deshielded. |

| C4a | 128 - 132 | Quaternary | Aromatic carbon attached to nitrogen, also a ring-junction carbon. |

| C6, C7 | 122 - 128 | CH | Aromatic methine carbons. Their exact shifts depend on the combined electronic effects of the substituents. |

| C5, C8 | 115 - 120 | CH | Aromatic methine carbons, typically more shielded than C6/C7. |

| C2 | 65 - 70 | CH₂ | Methylene carbon adjacent to both an oxygen and a carbonyl group, causing significant downfield shift. |

| C2' | 50 - 55 | CH | Methine carbon of the side chain, alpha to the nitrogen, deshielded. |

| C3' | 25 - 30 | CH₂ | Methylene carbon, beta to the nitrogen. |

| C4' | 10 - 15 | CH₃ | Terminal methyl group, expected to be the most upfield signal. |

A Self-Validating Experimental Workflow

The following protocol is designed to produce high-quality, unambiguous data. The inclusion of DEPT experiments provides an internal cross-validation of the assignments made from the primary ¹³C spectrum.

Caption: Integrated workflow for ¹³C NMR analysis.

Sample Preparation

The quality of the NMR spectrum is directly dependent on the quality of the sample.

-

Analyte Mass: Weigh 50-100 mg of the dried, purified compound. ¹³C NMR is an insensitive technique, and a higher concentration is generally preferred to reduce acquisition time.[13][14]

-

Solvent Selection: Dissolve the sample in ~0.6-0.7 mL of a deuterated solvent in a clean vial.

-

Chloroform-d (CDCl₃): A good first choice for many organic molecules.

-

DMSO-d₆: Use if the compound has poor solubility in CDCl₃, particularly given the carboxylic acid moiety.

-

-

Filtration: Using a Pasteur pipette with a small, tight plug of glass wool, filter the solution directly into a clean, high-quality 5 mm NMR tube. This step is critical to remove any particulate matter which can degrade spectral quality.

-

Internal Standard: The solvent signal (CDCl₃ at δ 77.16 ppm; DMSO-d₆ at δ 39.52 ppm) is typically used as a primary reference. For highly precise work, a small amount of tetramethylsilane (TMS) can be added as an internal standard (δ 0.0 ppm).

NMR Instrument Parameters (¹³C{¹H} Acquisition)

These parameters are typical for a 400 or 500 MHz spectrometer and may be adjusted based on the specific instrument and sample concentration.

-

Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments).

-

Spectral Width (SW): ~240 ppm (e.g., from -10 to 230 ppm) to ensure all signals, especially the carbonyls, are captured.

-

Acquisition Time (AQ): ~1.0 - 1.5 seconds.

-

Relaxation Delay (D1): 2.0 seconds. A sufficient delay is needed to allow for the relaxation of quaternary carbons, which have longer relaxation times.

-

Pulse Angle: 30-45 degrees. A smaller flip angle helps to acquire more scans in a given time without saturating the signals.[15]

-

Number of Scans (NS): 1024 to 4096 scans, or more. The number of scans should be increased until a satisfactory signal-to-noise ratio is achieved.[15]

DEPT Experiment Protocol

Run DEPT-90 and DEPT-135 experiments using the instrument's standard pulse programs. These experiments are generally much faster than the standard ¹³C acquisition due to the polarization transfer from protons.[7]

Integrated Data Interpretation

The final step is to synthesize the information from all three spectra to produce a single, validated set of assignments.

-

Identify Quaternary Carbons: Compare the standard ¹³C spectrum with the DEPT-135 spectrum. Any peaks present in the standard spectrum but absent from the DEPT-135 are quaternary carbons. This should identify C3, C1', C8a, and C4a .

-

Identify CH Carbons: The DEPT-90 spectrum will exclusively show peaks corresponding to CH groups. This should identify the aromatic carbons C5, C6, C7, C8 and the side-chain methine C2' .

-

Identify CH₂ and CH₃ Carbons: In the DEPT-135 spectrum:

-

Negative (inverted) peaks correspond to CH₂ groups: C2 and C3' .

-

Positive peaks that are not present in the DEPT-90 spectrum correspond to CH₃ groups: C4' .

-

-

Final Assignment: Correlate these findings with the predicted chemical shifts in the table from Section 3.0 to assign each peak to a specific carbon atom. For example, the quaternary signal around 175 ppm is definitively assigned to the carboxylic acid carbonyl (C1'), while the one around 165 ppm is the lactam carbonyl (C3).

Conclusion

The structural elucidation of this compound via ¹³C NMR spectroscopy is a clear and robust process when a systematic approach is employed. By combining a standard broadband-decoupled ¹³C experiment with spectral editing techniques like DEPT-90 and DEPT-135, each of the 12 unique carbon atoms in the molecule can be identified and assigned with a high degree of confidence. This multi-faceted workflow not only provides the required structural proof but also embodies the principles of scientific rigor and data integrity essential in modern chemical research and pharmaceutical development.

References

- National Institutes of Health (NIH). (n.d.). Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance.

-

NMRDB.org. (n.d.). Predict 13C carbon NMR spectra. Retrieved from [Link]

- Chemistry LibreTexts. (2024). 13.12: DEPT ¹³C NMR Spectroscopy.

-

Iowa State University. (n.d.). NMR Sample Preparation | Chemical Instrumentation Facility. Retrieved from [Link]

- Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of butanoic acid C4H8O2 CH3CH2CH2COOH analysis of chemical shifts.

-

University College London. (n.d.). Sample Preparation | Faculty of Mathematical & Physical Sciences. Retrieved from [Link]

-

ResearchGate. (2021). 3,4-Dihydro-2H-1,3-benzoxazines and their oxo-derivatives - Chemistry and bioactivities. Retrieved from [Link]

-

ESA-IPB. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. Retrieved from [Link]

-

ResearchGate. (n.d.). H-1 and C-13 NMR spectral studies of some 4H-3,1-benzoxazin-4-ones and their 2-acylaminobenzoic acid precursors. Retrieved from [Link]

-

Nanalysis. (2015). DEPT: A tool for 13C peak assignments. Retrieved from [Link]

-

ACS Publications. (2017). Development of a 13C NMR Chemical Shift Prediction Procedure Using B3LYP/cc-pVDZ and Empirically Derived Systematic Error Correction Terms: A Computational Small Molecule Structure Elucidation Method. The Journal of Organic Chemistry. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000039). Retrieved from [Link]

-

University of Ottawa. (n.d.). NMR Sample Preparation. Retrieved from [Link]

-

OpenStax. (2023). 13.12 DEPT 13C NMR Spectroscopy. Organic Chemistry. Retrieved from [Link]

-

The Organic Chemistry Tutor. (2019, January 21). Carbon-13 NMR Spectroscopy [Video]. YouTube. Retrieved from [Link]

-

University of Regensburg. (n.d.). NMR sample preparation. Retrieved from [Link]

-

Anasazi Instruments. (n.d.). A Great 13C NMR Spectrum Even When Your Sample is Dilute. Retrieved from [Link]

-

Fiveable. (n.d.). DEPT 13C NMR Spectroscopy | Organic Chemistry Class Notes. Retrieved from [Link]

-

MDPI. (n.d.). 13C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion. Retrieved from [Link]

-

PubMed. (n.d.). 1H and 13C NMR spectral studies of some 4H-3,1-benzoxazin-4-ones and their 2-acylaminobenzoic acid precursors. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. Retrieved from [Link]

-

YouTube. (2024, June 17). CHEM 2325 Module 21: Spectroscopy of Carboxylic Acids. Retrieved from [Link]

Sources

- 1. Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. fiveable.me [fiveable.me]

- 5. youtube.com [youtube.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. DEPT: A tool for 13C peak assignments — Nanalysis [nanalysis.com]

- 8. 13.12 DEPT 13C NMR Spectroscopy - Organic Chemistry | OpenStax [openstax.org]

- 9. 13C nmr spectrum of butanoic acid C4H8O2 CH3CH2CH2COOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of butyric acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 10. researchgate.net [researchgate.net]

- 11. 1H and 13C NMR spectral studies of some 4H-3,1-benzoxazin-4-ones and their 2-acylaminobenzoic acid precursors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. youtube.com [youtube.com]

- 13. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 14. ucl.ac.uk [ucl.ac.uk]

- 15. mdpi.com [mdpi.com]

An In-Depth Technical Guide to 2-(3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)butanoic Acid and its Congeners: Synthesis, Properties, and Therapeutic Potential

This guide provides a comprehensive technical overview of 2-(3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)butanoic acid, a member of the biologically significant 1,4-benzoxazin-3-one scaffold. While specific literature on this particular butanoic acid derivative is limited, this document will leverage extensive data from its close structural analog, 3-(3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)propanoic acid, and the broader class of 1,4-benzoxazin-3-one derivatives to provide a robust framework for researchers, scientists, and drug development professionals. The principles of synthesis, physicochemical properties, and biological activities discussed herein are grounded in established chemical and pharmacological knowledge, offering valuable insights for the exploration of this compound class.

Nomenclature and Structural Elucidation

The core chemical entity is the 1,4-benzoxazin-3-one heterocycle. The nomenclature specifies a butanoic acid moiety attached at the 4-position (the nitrogen atom) of this ring system.

IUPAC Name: this compound

Canonical SMILES: CCC(C(=O)O)N1C(=O)COc2ccccc21

Chemical Structure:

Caption: Chemical structure of this compound.

Physicochemical Properties

| Property | Value (for propanoic acid analog) | Expected Trend for Butanoic Acid Derivative |

| Molecular Formula | C₁₁H₁₁NO₄[1] | C₁₂H₁₃NO₄ |

| Molecular Weight | 221.21 g/mol [1] | 235.24 g/mol |

| Appearance | White to light yellow crystalline solid[2] | Similar crystalline solid |

| Melting Point | 163-166 °C[2] | Potentially similar or slightly lower |

| Boiling Point | 525.4 ± 50.0 °C (Predicted)[2] | Slightly higher due to increased mass |

| Solubility | Low solubility in water; soluble in methanol and chloroform[2] | Similar solubility profile |

| pKa | 4.30 ± 0.10 (Predicted)[2] | Similar carboxylic acid pKa |

Rationale for Expected Trends: The addition of a single methylene group in the side chain is expected to increase the molecular weight and boiling point. The overall polarity and functional groups remain similar, suggesting a comparable appearance, solubility profile, and acidity.

Synthesis of the 1,4-Benzoxazin-3-one Scaffold

The synthesis of N-substituted 1,4-benzoxazin-3-ones is a well-established process in organic chemistry. A common and effective method involves the N-alkylation of a pre-formed 1,4-benzoxazin-3-one core. The general workflow is outlined below.

Experimental Protocol: A Generalizable Synthesis

Part 1: Synthesis of 2H-1,4-Benzoxazin-3(4H)-one

This initial step involves the cyclization of 2-aminophenol with an appropriate C2 synthon, typically chloroacetyl chloride.

-

Reaction Setup: To a stirred suspension of 2-aminophenol and a mild base (e.g., sodium bicarbonate) in a suitable solvent (e.g., chloroform) at 0°C, slowly add chloroacetyl chloride.[3]

-

Reaction Progression: Allow the reaction to warm to room temperature and then heat to reflux (e.g., 55°C) for several hours to ensure complete cyclization.[3]

-

Work-up and Isolation: After cooling, the reaction mixture is typically concentrated, and the product is precipitated by the addition of water. The crude 2H-1,4-benzoxazin-3(4H)-one can be purified by recrystallization.[3]

Part 2: N-Alkylation to Yield this compound

The second stage involves the alkylation of the nitrogen atom of the benzoxazinone ring with an appropriate butanoic acid derivative.

-

Deprotonation: In an anhydrous aprotic solvent (e.g., DMF or THF), treat the 2H-1,4-benzoxazin-3(4H)-one with a strong base (e.g., sodium hydride) to generate the corresponding anion.

-

Nucleophilic Attack: Introduce an ethyl 2-bromobutanoate to the reaction mixture. The benzoxazinone anion will act as a nucleophile, displacing the bromide to form the N-alkylated ester.

-

Hydrolysis: The resulting ester is then hydrolyzed to the carboxylic acid by treatment with an aqueous base (e.g., NaOH or KOH), followed by acidification with a strong acid (e.g., HCl).[4]

-

Purification: The final product, this compound, can be purified by recrystallization or column chromatography.

Caption: General synthetic workflow for the target compound.

Potential Biological Activities and Therapeutic Applications

The 1,4-benzoxazin-3-one scaffold is a "privileged structure" in medicinal chemistry, known to be a constituent of numerous biologically active compounds.[5] While the specific activity of the title compound has not been extensively reported, its structural class has shown a wide range of pharmacological effects.

-

Antimicrobial and Antifungal Activity: Derivatives of 1,4-benzoxazin-3-one have demonstrated significant potential as antimicrobial and antifungal agents.[3][5] These compounds can serve as leads for the development of new treatments for infectious diseases, a critical area of research given the rise of antimicrobial resistance.[3]

-

Anticancer Properties: Certain benzoxazinone derivatives have been investigated for their antitumor activities.[5][6] The mechanism of action can vary, but some have been shown to interact with biological targets relevant to cancer progression.

-

Anticonvulsant and CNS Activity: The benzoxazine core is also associated with central nervous system activity. For instance, 2,4-Dioxo-2H-1,3-benzoxazine-3(4H)-butanoic acid has shown good anticonvulsive activity.[6]

-

Other Activities: This versatile scaffold has also been linked to herbicidal, antioxidant, and anti-inflammatory properties.[5]

The butanoic acid side chain of the title compound provides a handle for further chemical modification, allowing for the generation of libraries of related compounds for structure-activity relationship (SAR) studies. This could lead to the optimization of potency and selectivity for a desired biological target.

Caption: Biological activities associated with the 1,4-benzoxazin-3-one scaffold.

Spectroscopic Characterization

Detailed spectroscopic data for this compound is not available. However, based on its structure and data from related compounds, the following characteristic signals would be expected:

-

¹H NMR:

-

Aromatic protons on the benzene ring.

-

A methylene group (CH₂) in the oxazine ring.

-

Signals corresponding to the butanoic acid side chain (a methine, a methylene, and a methyl group).

-

A broad singlet for the carboxylic acid proton.

-

-

¹³C NMR:

-

Aromatic carbons.

-

A carbonyl carbon (C=O) of the lactam.

-

A carbonyl carbon of the carboxylic acid.

-

Carbons of the oxazine ring and the butanoic acid side chain.

-

-

IR Spectroscopy:

-

A characteristic C=O stretching frequency for the lactam carbonyl.

-

A C=O stretching frequency for the carboxylic acid.

-

A broad O-H stretch for the carboxylic acid.

-

C-O and C-N stretching bands.

-

-

Mass Spectrometry:

-

A molecular ion peak corresponding to the exact mass of the compound.

-

Fragmentation patterns characteristic of the loss of the carboxylic acid group and other fragments of the side chain and heterocyclic core.

-

Safety and Handling

The toxicity profile of this compound has not been fully investigated.[2] Therefore, standard laboratory precautions for handling new chemical entities should be strictly followed. A related compound, 4-(3-oxo-2,3-dihydro-1,2-benzothiazol-2-yl)butanoic acid, is classified as harmful if swallowed, causing skin and serious eye irritation, and may cause respiratory irritation.[7]

Recommended Precautions:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves.

-

Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.

-

Handling: Avoid direct contact with skin and eyes. In case of contact, rinse thoroughly with water.

-

Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials.

In case of accidental exposure, it is crucial to seek immediate medical attention and provide the medical personnel with the relevant chemical information.[2]

Conclusion and Future Directions

This compound belongs to a class of heterocyclic compounds with significant and diverse biological potential. While specific data on this molecule is sparse, the well-documented activities of its congeners provide a strong rationale for its synthesis and biological evaluation. The synthetic route is accessible, and the carboxylic acid functionality offers a versatile point for derivatization. Future research should focus on the synthesis and purification of this compound, followed by a thorough characterization of its physicochemical properties and a broad screening for biological activities, particularly in the areas of antimicrobial, antifungal, and anticancer research. Such studies will be instrumental in determining the therapeutic potential of this and related molecules.

References

-

ChemBK. (2024, April 9). 2,3-Dihydro-3-oxo-4H-1,4-benzoxazino-4-propionic acid. Retrieved from [Link]

- Fun, H.-K., Loh, W.-S., Janardhana, G., Khader, A. M. A., & Kalluraya, B. (2009). 2-(3-Oxo-3,4-dihydro-2H-1,4-benzothiazin-4-yl)acetic acid monohydrate. Acta Crystallographica Section E: Structure Reports Online, 65(9), o2358–o2359.

-

National Center for Biotechnology Information. (n.d.). 4-(3-Oxo-2,3-dihydro-1,2-benzothiazol-2-yl)butanoic acid. PubChem. Retrieved from [Link]

-

PubMed. (n.d.). Synthesis of 2-(2,3-dihydro-2-oxo-1,3,4-oxadiazol-5-yl) benzo heterocycles. A novel series of orally active antiallergic agents. Retrieved from [Link]

- Fun, H.-K., et al. (2009). 2-(3-Oxo-3,4-dihydro-2H-1,4-benzothiazin-4-yl)acetic acid monohydrate. Acta Crystallographica Section E, E65, o2358-o2359.

- El-Hashash, M. A. (2013). Chemistry of 4H-3,1-Benzoxazin-4-ones. International Journal of Modern Organic Chemistry, 2(2), 81-121.

- Kumar, A., & Kumar, S. (2021). Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. Molecules, 26(11), 3169.

- Patil, S., et al. (2023). 1,4 Benzoxazine Derivatives: Synthesis, In-Silico Studies And Antimicrobial Evaluation. Journal of Survey in Fisheries Sciences, 10(2S), 2587-2598.

- Wang, Y., et al. (2022). Design, synthesis and antifungal activity of novel 1,4-benzoxazin-3-one derivatives containing an acylhydrazone moiety. Frontiers in Chemistry, 10, 1004556.

- Onwunaka, C. P., et al. (2019). An Alternative Synthetic Approach For 1,3- Benzoxazine Derivatives. International Journal of Scientific & Technology Research, 8(11), 3822-3827.

- Sharaf El-Din, M. K. (2021). 3,4-Dihydro-2H-1,3-benzoxazines and their oxo-derivatives - Chemistry and bioactivities. Journal of the Serbian Chemical Society, 86(3), 213-241.

- El-Gendy, Z., et al. (2002). The Use of 4-(3,4-Dichlorophenyl)-4-Oxo-2-(4-Antipyrinyl)-Butanoic Acid in the Preparation of Some New Heterocyclic Compounds With Expected Biological Activity. Molecules, 7(5), 442-449.

- Velupillai, L., et al. (2014). Synthesis and Biological Evaluation of Fused Ring Benzomorpholine Monofluoroaniline Derivatives. International Journal of Pharmaceutical Sciences and Research, 5(8), 3336-3343.

-

PubChem. (n.d.). 4-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)butanoic acid. Retrieved from [Link]

Sources

- 1. 2,3-Dihydro-3-oxo-4H-1,4-benzoxazine-4-propionic acid 97 23866-15-1 [sigmaaldrich.com]

- 2. chembk.com [chembk.com]

- 3. ijpsjournal.com [ijpsjournal.com]

- 4. 2-(3-Oxo-3,4-dihydro-2H-1,4-benzothiazin-4-yl)acetic acid monohydrate - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design, synthesis and antifungal activity of novel 1,4-benzoxazin-3-one derivatives containing an acylhydrazone moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. 4-(3-Oxo-2,3-dihydro-1,2-benzothiazol-2-yl)butanoic acid | C11H11NO3S | CID 462934 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the N-Alkylation of 2,3-Dihydro-4H-1,4-Benzoxazin-3-one

Introduction: The Significance of N-Alkylated 1,4-Benzoxazin-3-ones

The 2,3-dihydro-4H-1,4-benzoxazin-3-one scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry and drug discovery.[1] This core structure is present in a variety of biologically active compounds, including natural products and synthetic molecules with potential therapeutic applications.[1] N-alkylation of this scaffold at the 4-position is a critical synthetic transformation that allows for the introduction of diverse substituents, enabling the modulation of a compound's physicochemical properties, pharmacological activity, and pharmacokinetic profile. The strategic incorporation of different alkyl groups can significantly influence a molecule's potency, selectivity, and metabolic stability, making the development of robust and versatile N-alkylation protocols a key focus for researchers in the field.

This guide provides a detailed overview of the mechanistic principles and practical laboratory protocols for the efficient N-alkylation of 2,3-dihydro-4H-1,4-benzoxazin-3-one. We will explore two primary, field-proven methodologies: a classical approach utilizing a strong base in an anhydrous polar aprotic solvent, and a milder, operationally simpler method employing phase-transfer catalysis.

Mechanistic Insights: The Chemistry of N-Alkylation

The N-alkylation of 2,3-dihydro-4H-1,4-benzoxazin-3-one is fundamentally a nucleophilic substitution reaction, analogous in mechanism to the well-established Williamson ether synthesis.[2] The reaction proceeds via a bimolecular nucleophilic substitution (SN2) pathway.

The core principle involves the deprotonation of the weakly acidic N-H proton of the lactam ring by a suitable base to generate a nucleophilic amide anion. This anion then attacks the electrophilic carbon atom of an alkylating agent (typically an alkyl halide or sulfonate), displacing the leaving group and forming the new N-C bond.

Key Mechanistic Steps:

-

Deprotonation: A base removes the proton from the nitrogen atom of the benzoxazinone ring, creating a resonance-stabilized amide anion. The choice of base is critical; its strength must be sufficient to deprotonate the lactam (pKa of the N-H proton is typically in the range of 17-19 in DMSO) but should not promote undesirable side reactions.

-

Nucleophilic Attack: The resulting amide anion acts as a potent nucleophile and attacks the alkylating agent in a concerted SN2 fashion.

-

Product Formation: The leaving group is expelled, and the N-alkylated 2,3-dihydro-4H-1,4-benzoxazin-3-one is formed.

Figure 1: General mechanism for the N-alkylation of 2,3-dihydro-4H-1,4-benzoxazin-3-one.

Experimental Protocols

This section details two reliable and reproducible protocols for the N-alkylation of 2,3-dihydro-4H-1,4-benzoxazin-3-one. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times. All operations, especially those involving sodium hydride, should be conducted in a well-ventilated fume hood.

Protocol 1: Classical N-Alkylation using Sodium Hydride

This protocol is highly effective for a wide range of alkylating agents, including less reactive ones. It requires anhydrous conditions due to the high reactivity of sodium hydride with water.

Materials and Reagents:

| Reagent | CAS Number | Supplier Example | Notes |

| 2,3-Dihydro-4H-1,4-benzoxazin-3-one | 5466-88-6 | Sigma-Aldrich | Starting material. Ensure it is dry. |

| Sodium hydride (NaH), 60% dispersion in mineral oil | 7646-69-7 | Sigma-Aldrich | Caution: Pyrophoric solid, reacts violently with water to produce flammable hydrogen gas. Handle under an inert atmosphere (e.g., nitrogen or argon).[3][4] |

| Anhydrous N,N-Dimethylformamide (DMF) | 68-12-2 | Sigma-Aldrich | Reaction solvent. Use a freshly opened bottle or a bottle from a solvent purification system. |

| Alkyl halide (e.g., benzyl bromide, ethyl iodide) | Various | Various | The alkylating agent. The reactivity order is generally I > Br > Cl. |

| Saturated aqueous ammonium chloride (NH₄Cl) | 12125-02-9 | Various | For quenching the reaction. |

| Ethyl acetate | 141-78-6 | Various | Extraction solvent. |

| Brine (saturated aqueous NaCl) | 7647-14-5 | Various | For washing the organic layer. |

| Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄) | 7757-82-6 | Various | Drying agent. |

Step-by-Step Procedure:

-

Preparation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a septum, add 2,3-dihydro-4H-1,4-benzoxazin-3-one (1.0 eq.).

-

Dissolution: Add anhydrous DMF (approximately 5-10 mL per gram of starting material) to the flask and stir the mixture at room temperature until the starting material is fully dissolved.

-

Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add sodium hydride (60% dispersion in mineral oil, 1.1-1.2 eq.) portion-wise to the stirred solution. Caution: Hydrogen gas evolution will occur. Ensure the reaction is well-ventilated and away from ignition sources.

-

Anion Formation: Allow the mixture to stir at 0 °C for 30-60 minutes after the addition of NaH is complete. The evolution of hydrogen should cease, and the solution may become slightly colored.

-

Alkylation: Slowly add the alkylating agent (1.1-1.5 eq.) dropwise via syringe to the reaction mixture at 0 °C.

-

Reaction Monitoring: After the addition, remove the ice bath and allow the reaction to warm to room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Gentle heating (e.g., to 40-60 °C) may be required for less reactive alkylating agents.

-

Quenching: Once the reaction is complete, cool the mixture back to 0 °C and cautiously quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution.

-

Work-up: Transfer the mixture to a separatory funnel and dilute with water and ethyl acetate. Separate the layers. Extract the aqueous layer twice more with ethyl acetate.

-

Washing and Drying: Combine the organic layers and wash with water and then with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel or by recrystallization.

Protocol 2: Phase-Transfer Catalysis (PTC) N-Alkylation

This method is often milder, does not require strictly anhydrous conditions, and avoids the use of highly reactive reagents like sodium hydride. It is particularly suitable for large-scale synthesis.[5]

Materials and Reagents:

| Reagent | CAS Number | Supplier Example | Notes |

| 2,3-Dihydro-4H-1,4-benzoxazin-3-one | 5466-88-6 | Sigma-Aldrich | Starting material. |

| Potassium carbonate (K₂CO₃), anhydrous | 584-08-7 | Various | A mild, inexpensive base.[2][6][7][8] |

| Tetrabutylammonium bromide (TBAB) | 1643-19-2 | Various | A common and effective phase-transfer catalyst.[9][10][11] |

| Acetone or Acetonitrile | 67-64-1 | Various | Reaction solvent. |

| Alkyl halide (e.g., benzyl bromide, ethyl iodide) | Various | Various | The alkylating agent. |

| Water | 7732-18-5 | N/A | For work-up. |

| Dichloromethane or Ethyl acetate | 75-09-2 | Various | Extraction solvent. |

| Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄) | 7757-82-6 | Various | Drying agent. |

Step-by-Step Procedure:

-

Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2,3-dihydro-4H-1,4-benzoxazin-3-one (1.0 eq.), potassium carbonate (2.0-3.0 eq.), and tetrabutylammonium bromide (0.1 eq.).

-

Solvent Addition: Add acetone or acetonitrile (approximately 10-20 mL per gram of starting material).

-

Addition of Alkylating Agent: Add the alkylating agent (1.2-1.5 eq.) to the stirred suspension.

-

Reaction: Heat the reaction mixture to reflux and stir vigorously. Monitor the reaction progress by TLC or LC-MS.

-

Work-up: After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts. Wash the filter cake with a small amount of the reaction solvent.

-

Concentration: Concentrate the filtrate under reduced pressure to remove the solvent.

-

Extraction: Dissolve the residue in dichloromethane or ethyl acetate and wash with water to remove any remaining inorganic salts and the phase-transfer catalyst.

-

Drying and Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography or recrystallization as needed.

Figure 2: Comparative experimental workflow for N-alkylation protocols.

Data Summary and Considerations

The choice between the two protocols depends on the specific alkylating agent, the scale of the reaction, and the available laboratory infrastructure.

| Parameter | Protocol 1 (NaH) | Protocol 2 (PTC) | Causality and Field-Proven Insights |

| Base | Sodium Hydride (strong) | Potassium Carbonate (mild) | NaH is a non-nucleophilic, exceptionally strong base capable of irreversibly deprotonating the lactam, driving the reaction to completion.[12] K₂CO₃ is a weaker, heterogeneous base, requiring a phase-transfer catalyst to facilitate the reaction between the solid base and the organic-soluble substrate.[2][6] |

| Reaction Conditions | Anhydrous, inert atmosphere, 0 °C to RT/heat | Reflux temperature, atmospheric conditions | The high reactivity of NaH necessitates the exclusion of moisture and air.[3][4] The PTC method is more robust and tolerant of trace amounts of water, simplifying the experimental setup. |

| Solvent | Anhydrous polar aprotic (DMF, THF) | Polar aprotic (Acetone, Acetonitrile) | DMF and THF are excellent for dissolving the intermediate sodium salt of the lactam. Acetone and acetonitrile are suitable for PTC as they provide sufficient polarity for the reaction to proceed at reflux temperatures. |

| Substrate Scope | Broad, including less reactive alkylating agents | Good, especially for reactive alkylating agents (benzyl, allyl, primary alkyl halides) | The stronger basicity of NaH allows for the use of a wider variety of electrophiles. The PTC method works best with more reactive SN2 substrates. Secondary alkyl halides may lead to competing elimination reactions, especially with stronger bases.[2] |

| Safety & Handling | High (pyrophoric reagent, H₂ evolution) | Moderate (standard handling of organic chemicals) | NaH requires specialized handling techniques.[3][4] The PTC protocol uses common, less hazardous reagents, making it more amenable to scale-up and undergraduate teaching labs. |

| Work-up | Quenching step required, aqueous work-up | Simple filtration followed by extraction | The need to safely quench excess NaH adds a step to Protocol 1. The work-up for the PTC reaction is generally simpler and faster. |

Safety and Handling

-

2,3-Dihydro-4H-1,4-benzoxazin-3-one: May cause skin, eye, and respiratory irritation.[13] Handle in a well-ventilated area and avoid creating dust.

-

Sodium Hydride (NaH): A highly flammable solid that reacts violently with water, releasing flammable hydrogen gas. It can ignite spontaneously in moist air.[3][4] It is corrosive and can cause severe skin and eye burns. Always handle NaH (typically supplied as a dispersion in mineral oil) under an inert atmosphere (nitrogen or argon) in a fume hood. Use appropriate PPE, including flame-retardant lab coats, safety glasses, and chemical-resistant gloves.[4] A Class D fire extinguisher (for combustible metals) should be readily available. Never use water or a CO₂ extinguisher on a sodium hydride fire.

-

Alkylating Agents: Many alkylating agents (e.g., benzyl bromide, methyl iodide) are toxic, lachrymatory, and potential carcinogens. Handle them with care in a fume hood.

-

Solvents: DMF is a reproductive toxin. Acetone and acetonitrile are flammable. Avoid inhalation and skin contact.

Conclusion

The N-alkylation of 2,3-dihydro-4H-1,4-benzoxazin-3-one is a crucial transformation for the synthesis of novel derivatives with potential biological activity. Both the classical strong base method and the phase-transfer catalysis approach offer reliable pathways to the desired products. The choice of protocol should be guided by the reactivity of the alkylating agent, the scale of the reaction, and safety considerations. By understanding the underlying mechanism and adhering to the detailed protocols, researchers can confidently and efficiently synthesize a diverse library of N-alkylated 1,4-benzoxazin-3-ones for further investigation in drug development and related scientific fields.

References

-

Synthesis of N-Alkyl-1,3-dihydro-2,1-benzisoxazoles. National Center for Biotechnology Information. Available at: [Link]

-

SYNTHESIS AND REACTIONS OF 3,4-DIHYDRO-2H-1,4-BENZOXAZINE DERIVATIVES. Semantic Scholar. Available at: [Link]

-

Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. National Center for Biotechnology Information. Available at: [Link]

-

Potassium carbonate as a base for the N-alkylation of indole and pyrrole in ionic liquids. ResearchGate. Available at: [Link]

-

2H-1,4-benzoxazin-3(4H)-one | C8H7NO2. PubChem. Available at: [Link]

- Method of producing n-alkyl lactams.Google Patents.

-

Tetrabutylammonium Bromide (TBAB) Catalyzed Synthesis of Bioactive Heterocycles. National Center for Biotechnology Information. Available at: [Link]

-

Sodium Hydride - Standard Operating Procedure. University of California, Santa Barbara. Available at: [Link]

-

Phase-Transfer Catalyzed Alkylation and Cycloalkylation of 2-Mercaptoquinazolin-4(3 H )-One. ResearchGate. Available at: [Link]

-

Sodium hydride. Organic Syntheses. Available at: [Link]

-

Fast Solvent-free Alkylation of Amides and Lactams under Microwave Irradiation. MDPI. Available at: [Link]

-

Tetrabutylammonium bromide. Wikipedia. Available at: [Link]

-

The bromination and nitration of some (2H)-1, 4-benzoxazin-3(4H)-ones. ResearchGate. Available at: [Link]

-

3,4-Dihydro-2H-1,3-benzoxazines and their oxo-derivatives - Chemistry and bioactivities. ResearchGate. Available at: [Link]

-

Potassium carbonate-mediated β-selective anomeric O-alkylation with primary electrophiles: Application to the synthesis of glycosphingolipids. National Center for Biotechnology Information. Available at: [Link]

-

Tetrabutylammonium Bromide (TBAB) Catalyzed Synthesis of Bioactive Heterocycles. ResearchGate. Available at: [Link]

-

Phase-Transfer Catalysis in Organic Syntheses. CRDEEP Journals. Available at: [Link]

-

SODIUM HYDRIDE HAZARD SUMMARY. New Jersey Department of Health. Available at: [Link]

-

Synthesis of Benzoxazinone Derivatives: A New Route to 2 (N Phthaloylmethyl)-4H-3,1-benzoxazin-4-one. MDPI. Available at: [Link]

-

Ni-catalyzed carbamoylation of unactivated alkenes for stereoselective construction of six-membered lactams. National Center for Biotechnology Information. Available at: [Link]

-

Phase Behavior and Phase-Transfer Catalysis of Tetrabutylammonium Salts. Interface-Mediated Catalysis. ACS Publications. Available at: [Link]

-

Industrial Phase-Transfer Catalysis. PTC Organics. Available at: [Link]

-

2,4-Dihydroxy-1,4-Benzoxazin-3-One | C8H7NO4. PubChem. Available at: [Link]

-

Phase Transfer Catalysis. ACS Green Chemistry Institute. Available at: [Link]

-

MSDS of 3-Hydroxy-1,2,3-benzotriazin-4(3H)-one. Capot Chemical. Available at: [Link]

-

The bromination and nitration of some (2H)-1, 4-benzoxazin-3(4H)-ones. ResearchGate. Available at: [Link]

-

An Overview of Palladium-Catalyzed N- alkylation Reactions. ChemRxiv. Available at: [Link]

-

Best Conditions For N-Alkylation? Sciencemadness.org. Available at: [Link]

-

The Safe Use of Sodium Hydride on Scale: The Process Development of a Chloropyrimidine Displacement. ACS Publications. Available at: [Link]

-

N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes. ACS Publications. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]

- 4. nj.gov [nj.gov]

- 5. Phase Transfer Catalysis - Wordpress [reagents.acsgcipr.org]

- 6. researchgate.net [researchgate.net]

- 7. Potassium carbonate-mediated β-selective anomeric O-alkylation with primary electrophiles: Application to the synthesis of glycosphingolipids - PMC [pmc.ncbi.nlm.nih.gov]

- 8. alfa-chemistry.com [alfa-chemistry.com]

- 9. Tetrabutylammonium Bromide (TBAB) Catalyzed Synthesis of Bioactive Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Tetrabutylammonium bromide - Wikipedia [en.wikipedia.org]

- 11. researchgate.net [researchgate.net]

- 12. Fast Solvent-free Alkylation of Amides and Lactams under Microwave Irradiation [mdpi.com]

- 13. 2H-1,4-benzoxazin-3(4H)-one | C8H7NO2 | CID 72757 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Note & Protocols: A Strategic In Vitro Assay Cascade for Characterizing 2-(3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)butanoic acid

Abstract

The 1,4-benzoxazinone scaffold is a privileged heterocyclic structure known for a wide array of pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1][2][3][4] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on designing and executing a logical, tiered in vitro assay cascade to characterize the biological activity of a specific derivative, 2-(3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)butanoic acid (referred to herein as "Compound BZA-4"). The proposed workflow is designed to efficiently screen for cytotoxic, anti-inflammatory, and potential anticancer activities, progressing from broad primary screens to more complex, mechanism-of-action studies. Each protocol is presented with detailed, step-by-step instructions and emphasizes the inclusion of self-validating controls to ensure data integrity and trustworthiness.

Introduction and Strategic Rationale

The benzoxazinone core is a key pharmacophore present in numerous biologically active molecules.[5] Derivatives have been shown to exhibit inhibitory activity against key therapeutic targets such as α-chymotrypsin, tyrosine kinases, and inflammatory enzymes.[1][6] Some have demonstrated potent anticancer effects by downregulating the expression of oncogenes like c-Myc, potentially through interaction with G-quadruplex DNA structures.[7][8]

Given this background, a systematic investigation of Compound BZA-4 is warranted. A common pitfall in early-stage drug discovery is the premature selection of complex, resource-intensive assays without foundational data. The strategy outlined here follows a tiered, decision-gated approach.

Our proposed assay cascade is built on the following principles:

-

Establish a Therapeutic Window: Initial cytotoxicity screening is paramount to differentiate true pharmacological effects from non-specific toxicity and to determine appropriate, non-lethal concentration ranges for subsequent bioassays.

-

Screen Broadly, Then Focus: Begin with cost-effective, high-throughput primary screens to identify potential anti-inflammatory or anticancer "hits."[9]

-

Validate and Elucidate Mechanism: Positive results from primary screens trigger more specific biochemical and cell-based assays to validate the initial findings and begin to unravel the underlying mechanism of action (MOA).

This document will detail the protocols for this strategic workflow, providing the scientific causality behind each experimental choice.

Logical Assay Workflow

The following diagram illustrates the proposed decision-making process for characterizing Compound BZA-4.

Caption: Simplified LPS-induced NF-κB inflammatory signaling pathway.

Protocol: NF-κB (p65) Nuclear Translocation Assay

Principle: In resting cells, NF-κB is held inactive in the cytoplasm by IκB proteins. Upon stimulation, IκB is degraded, and NF-κB (containing the p65 subunit) translocates to the nucleus to activate gene expression. [10][11]This assay uses an ELISA-based method to quantify the amount of active p65 in nuclear extracts that can bind to a consensus DNA sequence immobilized on a plate. [12][13] Materials:

-

NF-κB p65 Transcription Factor Assay Kit (e.g., from RayBiotech, Active Motif)

-

Nuclear Extraction Kit

-

LPS-stimulated macrophages (prepared as in section 4.2)

-

Microplate reader

Methodology:

-

Cell Culture and Treatment: Seed, treat, and stimulate macrophages with LPS as described in protocol 4.2. A time course (e.g., 30, 60, 120 minutes) is recommended as NF-κB activation is transient.

-

Nuclear Extraction: Following treatment, harvest the cells and prepare nuclear extracts according to the extraction kit protocol. This separates nuclear proteins from cytoplasmic proteins.

-

Protein Quantification: Determine the protein concentration of each nuclear extract using a BCA or Bradford assay to ensure equal loading.

-

NF-κB ELISA:

-

Add equal amounts of nuclear extract protein to the wells of the NF-κB assay plate, which are pre-coated with the NF-κB DNA consensus sequence.

-

Incubate to allow p65 to bind.

-

Wash away unbound proteins.

-

Add a primary antibody specific to the p65 subunit.

-

Add an HRP-conjugated secondary antibody.

-

Add a colorimetric substrate and stop solution.

-

-

Measurement: Read the absorbance at 450 nm.

Data Analysis:

-

Compare the absorbance values of samples from Compound BZA-4-treated cells to the LPS-stimulated vehicle control.

-

A reduction in signal indicates that Compound BZA-4 inhibits the nuclear translocation of active NF-κB p65.

-

Calculate the IC₅₀ for this effect.

References

- Anti-cancer activity of benzoxazinone derivatives via targeting c-Myc G-quadruplex structure. (2020). Life Sciences.

- 2,3-Dihydro-3-oxo-4H-1,4-benzoxazino-4-propionic acid. (2024). ChemBK.

- 2-(3-Oxo-3,4-dihydro-2H-1,4-benzothiazin-4-yl)acetic acid monohydrate.

- Synthesis and Screening of some benzoxazinone derivatives. (2019). Journal of Drug Delivery and Therapeutics.

- 3,4-Dihydro-2H-1,3-benzoxazines and their oxo-derivatives - Chemistry and bioactivities. (2021).

- 4-(3-Oxo-2,3-dihydro-1,2-benzothiazol-2-yl)butanoic acid. PubChem.

- Tumor Necrosis Factor-a ELISA Kit, Human (CKH200A) - Bulletin. Sigma-Aldrich.

- Monitoring the Levels of Cellular NF-κB Activation St

- Cytotoxicity Assay Protocol & Troubleshooting.

- Approaches, Strategies and Procedures for Identifying Anti-Inflammatory Drug Lead Molecules from Natural Products.

- COX-2 Inhibitor Screening Kit (Fluorometric). Sigma-Aldrich.

- Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. (2025). Asian Journal of Research in Pharmaceutical and Allied Sciences.

- COX-2 (human) Inhibitor Screening Assay Kit. Cayman Chemical.

- Human NF-KappaB p65 Activity Assay Kit. RayBiotech.

- Synthesis, structure-activity relationships studies of benzoxazinone derivatives as α-chymotrypsin inhibitors. (2017). PubMed.

- TNF-α (free) ELISA. Thermo Fisher Scientific.

- Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. (2024). SciELO.

- Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. (2019). NCBI - NIH.

- The art of design in azlactone–benzoxazinone chemistry, docking studies and in vitro cytotoxicity evalu

- THIO DERIVATIVES OF 2,3-DIHYDRO-4H-1,3-BENZOXAZIN-4-ONE. SYNTHESIS AND PHARMACOLOGICAL PROPERTIES. (1963). PubMed.

- Human TNF-α (Tumor Necrosis Factor Alpha) ELISA Kit. FineTest.

- In-vitro approaches to evaluate the anti-inflammatory potential of phytochemicals. (2025). World Journal of Pharmaceutical Research.

- Assaying NF-κB activation and signaling

- COX2 Inhibitor Screening Assay Kit. BPS Bioscience.

- Synthesis and biological evaluation of some novel benzoxazin-4-one and quinazolin-4-one derivatives based on anti-inflammatory commercial drugs. (2024). National University of Science and Technology.

- NF-KAPPA B ACTIVATION ASSAY KIT. Fivephoton Biochemicals.

- COX-2 Inhibitor Screening Kit (Fluorometric) (BN00777). Assay Genie.

- In Vitro and Ex Vivo Models for Screening Topical Anti-Inflamm

- Two High Throughput Screen Assays for Measurement of TNF-α in THP-1 Cells. (2011).

- Synthesis of 4H-3,1-benzoxazin-4-one 2-phenyl Using Cyanuric Chloride as a Cycliz

- Three Steps for Setting up a Drug Screening Assay. Bitesize Bio.

- What methods can be used to detect NF-kB activation?

- Chemistry of 4H-3,1-Benzoxazin-4-ones. (2013). International Journal of Modern Organic Chemistry.

- Optimized Methods for In Vitro and In Vivo Anti-Inflammatory Assays and Its Applications in Herbal and Synthetic Drug Analysis.

- Product Manual for Rat Tumor Necrosis Factor Alpha (TNFa) ELISA Assay Kit. Northwest Life Science Specialties, LLC.

- Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. PMC - NIH.

- Structure and biosynthesis of benzoxazinoids: Plant defence metabolites with potential as antimicrobial scaffolds. WUR eDepot.

- The Use of 4-(3,4-Dichlorophenyl)-4-Oxo-2-(4-Antipyrinyl)-Butanoic Acid in the Preparation of Some New Heterocyclic Compounds With Expected Biological Activity. MDPI.

- 1,4 Benzoxazine Derivatives: Synthesis, In-Silico Studies And Antimicrobial Evaluation. International journal of research in pharmaceutical sciences.

- Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery.

- Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance.

- 2-[(3-Oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-carbonyl]benzenecarboxylic acid.

- Anti-HIV and Antibacterial Activities of Novel 2-(3-Substituted-4-oxo-3,4-dihydroquinazolin-2-yl)-2,3-dihydrophthalazine-1,4-diones.

- Optically active dihydro-1,4-benzoxazines: synthetic, separation, and enzym

Sources

- 1. jddtonline.info [jddtonline.info]

- 2. connectsci.au [connectsci.au]

- 3. nu.edu.om [nu.edu.om]

- 4. Optically active dihydro-1,4-benzoxazines: synthetic, separation, and enzymatic approaches - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis of 4H-3,1-benzoxazin-4-one 2-phenyl Using Cyanuric Chloride as a Cyclization Agent [mdpi.com]

- 6. Synthesis, structure-activity relationships studies of benzoxazinone derivatives as α-chymotrypsin inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Anti-cancer activity of benzoxazinone derivatives via targeting c-Myc G-quadruplex structure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance - PMC [pmc.ncbi.nlm.nih.gov]

- 9. journalajrb.com [journalajrb.com]

- 10. Monitoring the Levels of Cellular NF-κB Activation States - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Assaying NF-κB activation and signaling from TNF receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. raybiotech.com [raybiotech.com]

- 13. NF-KAPPA B ACTIVATION ASSAY KIT | NFKB, NF-kB, NF-{kappa}B, Nuclear Factor-Kappa B | Part NFKB-2 [fivephoton.com]

Application Notes & Protocols: Antimicrobial Screening of 2-(3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)butanoic acid

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The persistent rise of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for therapeutic development. The 1,4-benzoxazin-3-one core has emerged as a promising pharmacophore, with synthetic derivatives demonstrating significant activity against a spectrum of microbial pathogens.[1][2][3][4] This document provides a comprehensive guide for the initial antimicrobial screening of a specific derivative, 2-(3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)butanoic acid . We present a tiered, logic-driven approach, beginning with broad-spectrum primary screening and progressing to quantitative characterization of antimicrobial efficacy. The protocols detailed herein are grounded in internationally recognized standards from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) to ensure data integrity and reproducibility.[1][5][6][7]

Introduction: The Scientific Rationale

The 1,4-benzoxazin-3-one scaffold is a privileged structure in medicinal chemistry, known for a variety of biological activities.[8] While naturally occurring benzoxazinoids have shown limited antimicrobial efficacy, synthetic derivatives have demonstrated potent antibacterial and antifungal properties.[1][2][3] Research into the quantitative structure-activity relationships (QSAR) of this class of compounds suggests that their mechanism of action may be multitargeted, potentially reducing the likelihood of rapid resistance development.[1][3][4]

The subject of this guide, this compound, is a novel synthetic derivative. Its antimicrobial potential is currently uncharacterized. The following protocols are designed to systematically evaluate its activity against a clinically relevant panel of microorganisms.

Tier 1: Primary Screening - The Disk Diffusion Assay

The Kirby-Bauer disk diffusion test is a valuable and widely used qualitative method for initial antimicrobial screening.[9][10][11] Its primary advantage is the ability to rapidly assess a compound's activity against a variety of microorganisms. The principle is based on the diffusion of the antimicrobial agent from a saturated disk into an agar medium inoculated with the test organism, creating a concentration gradient.[11][12] The resulting zone of growth inhibition around the disk provides a visual and measurable indication of susceptibility.[10][13]

Causality in Experimental Design:

-

Why Mueller-Hinton Agar (MHA)? MHA is the standard medium for routine susceptibility testing of non-fastidious bacteria due to its reproducibility and low concentration of inhibitors of common antimicrobial agents like sulfonamides and tetracyclines.[11]

-

Why a 0.5 McFarland Standard? Standardization of the inoculum density is critical for reproducibility. A 0.5 McFarland turbidity standard ensures a bacterial concentration of approximately 1.5 x 10⁸ CFU/mL, which is essential for obtaining accurate and comparable zone sizes.[14]

Step-by-Step Protocol: Disk Diffusion

-

Preparation of Test Compound Disks:

-

Dissolve this compound in a suitable solvent (e.g., DMSO) to a stock concentration of 1 mg/mL.

-

Aseptically apply 10 µL of the stock solution to sterile blank paper disks (6 mm diameter).

-

Allow the solvent to evaporate completely in a sterile environment. Prepare a solvent-only disk to serve as a negative control.

-

-

Inoculum Preparation:

-

From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test microorganism.

-

Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard.[14]

-

-

Plate Inoculation:

-